2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one
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Overview
Description
2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is an organic compound belonging to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system containing both benzene and thiophene rings. The presence of the thiophene ring imparts unique chemical properties, making these compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-ethylthiophenol with a suitable carbonyl compound under acidic conditions. The reaction typically proceeds via an intramolecular Friedel-Crafts acylation, forming the desired benzo[b]thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated benzo[b]thiophene derivatives.
Scientific Research Applications
2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, benzo[b]thiophene derivatives have been shown to inhibit serotonin N-acetyltransferase, affecting melatonin biosynthesis . The compound’s effects are mediated through binding to specific sites on the target molecules, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzo[b]thiophene
- 3-Methylbenzo[b]thiophene
- 2-Iodothiophenol
Uniqueness
2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is unique due to its specific substitution pattern and the presence of the ethyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzo[b]thiophene derivatives .
Properties
CAS No. |
875237-06-2 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-ethyl-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C10H12OS/c1-2-7-6-8-9(11)4-3-5-10(8)12-7/h6H,2-5H2,1H3 |
InChI Key |
YDSPMJKNCRNCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)CCCC2=O |
Origin of Product |
United States |
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